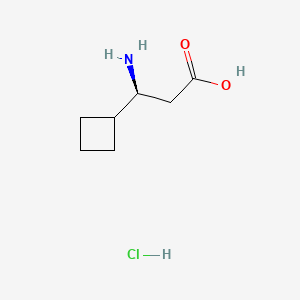

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride

Description

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride is a non-proteinogenic amino acid derivative characterized by a cyclobutyl ring attached to the β-carbon of a propanoic acid backbone. The compound’s stereochemistry (S-configuration) and the cyclobutyl substituent confer unique steric and electronic properties, making it valuable in pharmaceutical research, particularly in drug design targeting enzymes or receptors sensitive to rigid, small-ring systems. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug formulations .

Properties

IUPAC Name |

(3S)-3-amino-3-cyclobutylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJYZWQKASXRGR-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Nitroalkane Intermediate Pathway

This method, adapted from WO2013190509A2 and US20090312571A1, proceeds via nitroalkane intermediates:

-

Oxidation of Tetramethylene Methanol (A → B)

-

Henry Reaction (B → C)

-

Acetylation and Reduction (C → E)

-

Coupling with Glyoxylic Acid (E → F)

-

Hydrogenation to Amino-Hydroxy Acid (F → FA)

-

Esterification and Amidation (FA → G)

-

HCl Salt Formation (G → Target)

Route 2: Dynamic Kinetic Resolution

CN101610991A describes enantioselective synthesis using chiral auxiliaries:

-

Diastereomeric Salt Formation

-

Acidification and Reduction

Critical Process Parameters

Table 1: Comparison of Key Reaction Conditions

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| TEMPO Oxidation | TEMPO/NaOCl | 0–5 | 90 | – |

| Henry Reaction | TEA/Toluene | 20–25 | 82 | – |

| NaBH₄ Reduction | PEG-400 | 20 | 85 | – |

| Hydrogenation (F→FA) | Pd/C/MeOH | 60 | 92 | – |

| Dynamic Resolution | Benzylamine/EtOAc | 0–5 | 48 | 98 |

Stereochemical Control

-

Chiral Resolution : Benzylamine or dicyclohexylamine (DCHA) preferentially crystallizes the (S)-enantiomer, achieving >98% ee.

-

Asymmetric Catalysis : Pd-catalyzed hydrogenation with chiral ligands (e.g., BINAP) reported in [US20090312571A1] affords 90–95% ee.

Industrial Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein structure.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound belongs to a family of β-amino acids with cyclic substituents. Key analogs include:

Key Observations :

- Electronic Effects : Chlorophenyl derivatives (e.g., from ) introduce electron-withdrawing effects, altering acidity and hydrogen-bonding capacity compared to unsubstituted phenyl or cycloalkyl groups .

- Solubility : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for in vivo applications. However, cyclopentyl and phenyl analogs may exhibit lower solubility than the cyclobutyl variant due to increased hydrophobicity .

Functional and Pharmacological Comparisons

Enzyme Inhibition Potential

While direct data on the target compound’s inhibitory activity are unavailable, structural analogs like Raloxifene hydrochloride () and Berberine hydrochloride () demonstrate that hydrochloride salts enhance bioavailability and enzyme interaction. The cyclobutyl group’s compactness may mimic transition states in enzyme catalysis, similar to Saquinavir mesylate, a protease inhibitor with a rigid bicyclic structure () .

Stability and Reactivity

The acid stability of hydrochloride salts varies with substituents. For example, Nicardipine Hydrochloride () shows pH-dependent stability, suggesting that the cyclobutyl analog’s stability in acidic environments (e.g., gastric fluid) should be empirically verified .

Biological Activity

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This compound is structurally related to other amino acids and has been studied for its effects on various biological systems, including its role as a modulator of neurotransmitter systems and its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of (S)-3-amino-3-cyclobutylpropanoic acid hydrochloride is characterized by a cyclobutane ring attached to an amino acid backbone. Its molecular formula is , and it possesses a molecular weight of approximately 143.18 g/mol. The compound is soluble in water and exhibits basic properties due to the amino group.

Neuropharmacological Effects

Research indicates that (S)-3-amino-3-cyclobutylpropanoic acid hydrochloride may influence neurotransmitter systems, particularly glutamate receptors. Studies have shown that compounds with similar structures can act as selective modulators of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. For instance, a related compound was found to inhibit the production of amyloid-beta (Aβ) peptides in neuroglioma cells, suggesting potential implications for Alzheimer's disease treatment .

Table 1: Summary of Neuropharmacological Effects

| Compound | Effect | IC50 (nM) | Reference |

|---|---|---|---|

| EVP-0015962 | Decreased Aβ42 levels | 67 ± 5 | |

| (S)-3-Amino-3-cyclobutylpropanoic acid | NMDA receptor modulation | TBD | TBD |

Antimicrobial Activity

(S)-3-amino-3-cyclobutylpropanoic acid hydrochloride has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound exhibit significant activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) reported for related compounds range from 1 to 64 µg/mL against various pathogens, indicating a promising spectrum of activity .

Table 2: Antimicrobial Activity Data

Case Studies

In one notable study, the effects of (S)-3-amino-3-cyclobutylpropanoic acid were assessed in vitro using various bacterial strains. The findings revealed that while some derivatives exhibited robust antimicrobial activity, others showed limited efficacy, underscoring the importance of structural modifications in enhancing biological activity .

Another investigation focused on the neuroprotective potential of similar compounds in animal models of neurodegeneration. Chronic administration resulted in decreased levels of inflammatory markers and Aβ aggregates, suggesting a protective effect against neurodegenerative processes .

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride in laboratory settings?

The synthesis typically involves enantioselective methods such as Michael addition or catalytic asymmetric hydrogenation. For cyclobutyl derivatives, a multi-step approach is recommended:

- Step 1 : React cyclobutanecarboxylic acid with ammonia to form the corresponding amide.

- Step 2 : Reduce the amide using palladium on carbon (Pd/C) in methanol/ethanol under hydrogen atmosphere.

- Step 3 : Hydrolyze the intermediate under acidic conditions to yield the free amino acid, followed by HCl treatment to form the hydrochloride salt .

- Purification : Use recrystallization or preparative HPLC to ensure ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the enantiomeric purity of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride?

- Chiral HPLC : Employ a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences ≥2 minutes confirm high enantiomeric excess (ee >99%) .

- NMR Spectroscopy : Use Mosher’s acid derivatives to assess stereochemical integrity via or NMR shifts .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values for validation .

Q. What solubility and stability considerations are critical for handling this compound in aqueous buffers?

- Solubility : The hydrochloride salt is highly soluble in water (>50 mg/mL at 25°C) but precipitates in organic solvents like DMSO. Adjust pH to 5–6 for optimal stability .

- Storage : Store lyophilized at -20°C; avoid repeated freeze-thaw cycles to prevent racemization .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to minimize racemization during scale-up?

- Catalyst Selection : Use (R)-BINAP-ligated ruthenium catalysts for asymmetric hydrogenation, achieving >98% ee .

- Reaction Conditions : Maintain temperatures ≤40°C and use degassed solvents to suppress radical-mediated racemization .

- In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Process Intensification : Adopt continuous flow reactors with immobilized enzymes or catalysts to enhance reproducibility .

- Quality Control : Perform in-process checks (e.g., LC-MS) at critical stages (amide formation, reduction) to identify deviations early .

- Statistical Design : Apply Design of Experiments (DoE) to optimize reagent stoichiometry and reaction time .

Q. How does the cyclobutyl ring conformation influence the compound’s interaction with biological targets compared to cyclopentyl or aromatic analogs?

- Steric Effects : The strained cyclobutyl ring enhances binding affinity to rigid enzyme pockets (e.g., proteases) by reducing conformational entropy loss.

- Electronic Effects : The cyclobutyl group’s sp-hybridized carbons modulate electron density at the amino acid backbone, altering hydrogen-bonding patterns with receptors .

- Case Study : Cyclobutyl derivatives show 3–5× higher inhibitory activity against MMP-3 compared to cyclopentyl analogs due to improved shape complementarity .

Q. How can contradictory data on the compound’s metabolic stability be resolved in preclinical studies?

- In Vitro Assays : Compare hepatocyte clearance rates across species (human vs. rodent) to identify species-specific metabolism .

- Isotope Labeling : Use -labeled compound to track metabolic pathways and identify unstable metabolites via LC-MS/MS .

- Structural Modifications : Introduce deuterium at α-carbon positions to slow oxidative deamination, improving half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.